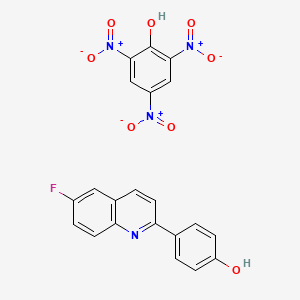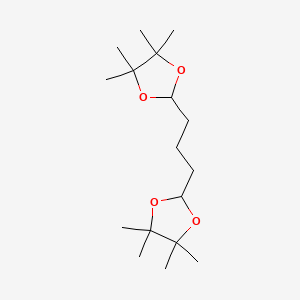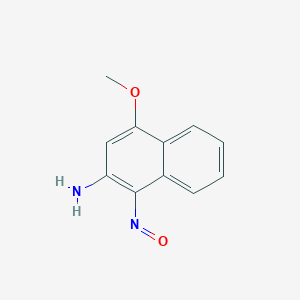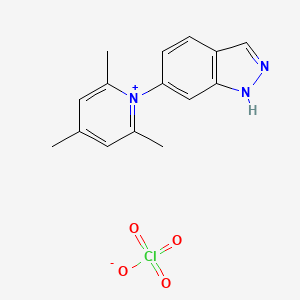
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate is an organic compound with a complex structure It is characterized by a cyclopentene ring substituted with three methyl groups and an acetate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The cyclopentene ring structure may interact with enzymes or receptors, influencing biological processes.
類似化合物との比較
Similar Compounds
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid: This compound has a similar cyclopentene ring structure but differs in the functional groups attached.
®-2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl]acetic acid: Another similar compound with slight variations in the substituents.
Uniqueness
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate is unique due to its specific arrangement of methyl groups and the presence of an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89524-96-9 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
(1,3,4-trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H16O3/c1-7-5-11(4,6-14-9(3)12)10(13)8(7)2/h5-6H2,1-4H3 |
InChIキー |
BLEDLUIEWKUSRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(C1)(C)COC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


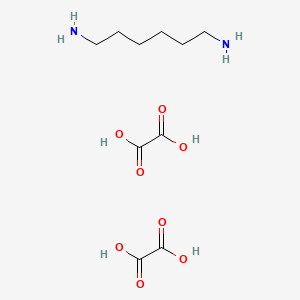
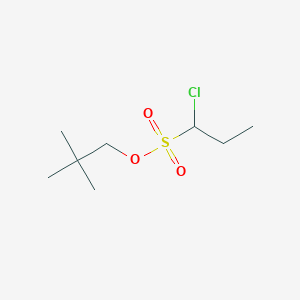
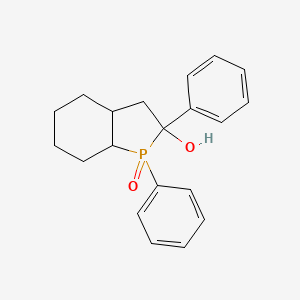
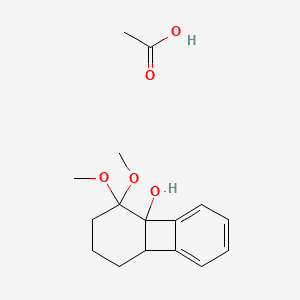
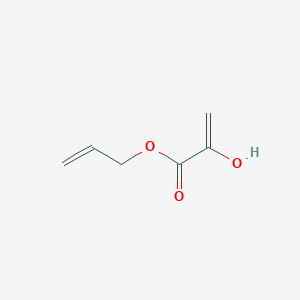
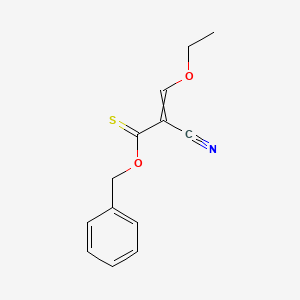
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)

![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
